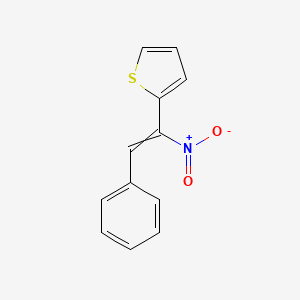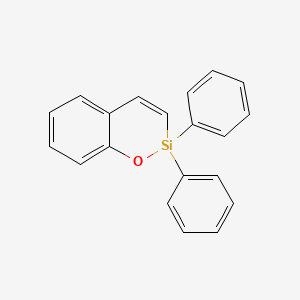
2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes butyl, ethyl, and dimethyl substituents on the dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of dioxolanes often employs similar methods but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Biology: It serves as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It is utilized in the production of polymers and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals. This stability makes it an effective protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The molecular targets and pathways involved are primarily related to its role in protecting reactive functional groups.
Comparación Con Compuestos Similares
- 1,3-Dioxolane
- 1,3-Dioxane
- 2-Butyl-4-methyl-1,3-dioxolane
Comparison: 2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to 1,3-dioxolane and 1,3-dioxane, it offers enhanced stability and selectivity in reactions involving carbonyl protection .
Propiedades
Número CAS |
64572-81-2 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-5-7-8-11(6-2)12-9(3)10(4)13-11/h9-10H,5-8H2,1-4H3 |
Clave InChI |
FIXHKGNIMAIUJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(OC(C(O1)C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)







